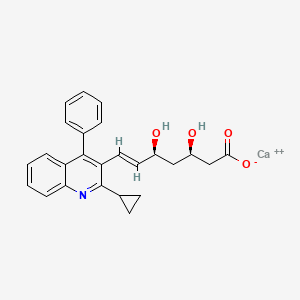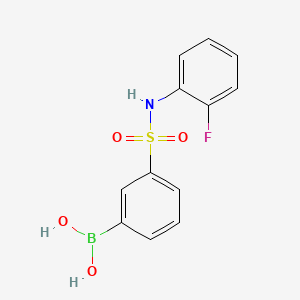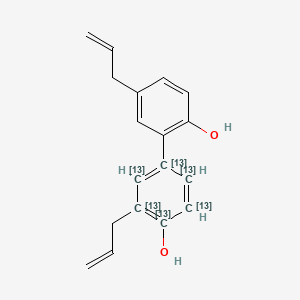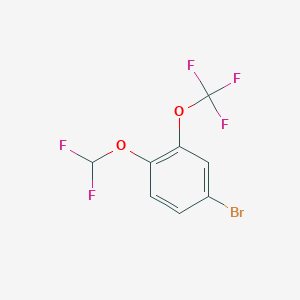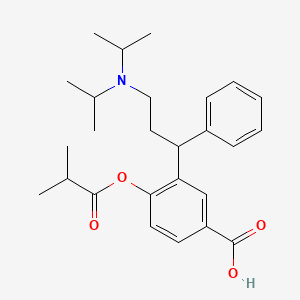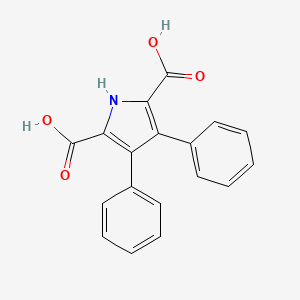
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminocinnamates with sulfur dichloride (S2Cl2) to yield 2,5-diaryl-3,4-pyrroledicarboxylates . The reaction typically takes place under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials, reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydropyrroles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, it has been reported to exhibit quorum sensing inhibitory activity against Pseudomonas aeruginosa, a pathogenic bacterium . This activity is achieved by reducing the production of quorum sensing-related virulence factors and inhibiting biofilm formation . The compound’s effects are mediated through its interaction with quorum sensing activator proteins and the subsequent downregulation of related genes .
相似化合物的比较
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole core but with different substituents at the 3 and 5 positions.
1H-Pyrrole-2,5-dicarboxylic acid, 3-chloro-4-(3-chloro-2-nitrophenyl): Another derivative with different substituents on the pyrrole ring.
Uniqueness
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1632-49-1 |
|---|---|
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO4/c20-17(21)15-13(11-7-3-1-4-8-11)14(16(19-15)18(22)23)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)(H,22,23) |
InChI 键 |
KEPFKTIMWQZVNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


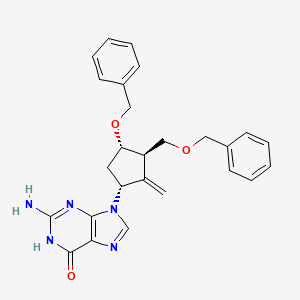
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
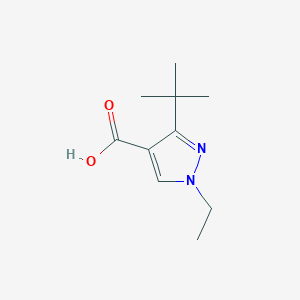
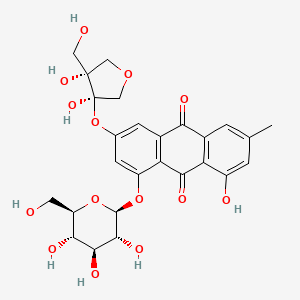
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
